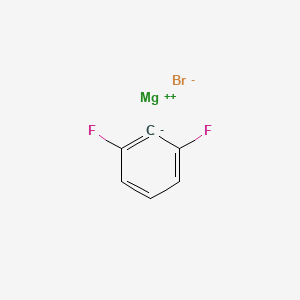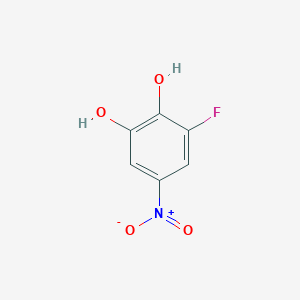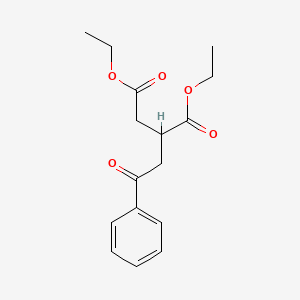
Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester is an organic compound with the molecular formula C14H18O5 It is a diethyl ester derivative of butanedioic acid, featuring a phenyl group and an oxo group attached to the ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester typically involves the esterification of butanedioic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the reaction of diethyl oxalate with phenylacetic acid under basic conditions, followed by acidification to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the esterification process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and secondary alcohols.
Substitution: Amides and esters.
Aplicaciones Científicas De Investigación
Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mecanismo De Acción
The mechanism by which Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester exerts its effects involves interactions with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Similar structure but with a different ester group.
Diethyl (2-oxo-2-phenylethyl)phosphonate: Contains a phosphonate group instead of a carboxylate group.
Ethyl 2-oxopropanoate: Lacks the phenyl group, making it less complex.
Uniqueness
Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester is unique due to its combination of a phenyl group and an oxo group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Propiedades
Número CAS |
180331-42-4 |
|---|---|
Fórmula molecular |
C16H20O5 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
diethyl 2-phenacylbutanedioate |
InChI |
InChI=1S/C16H20O5/c1-3-20-15(18)11-13(16(19)21-4-2)10-14(17)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
Clave InChI |
SXCFEVQBZKJFHB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CC(=O)C1=CC=CC=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


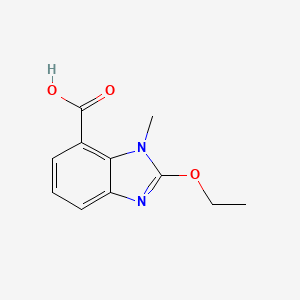

![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)

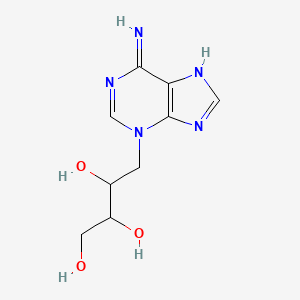
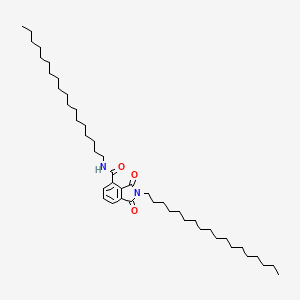
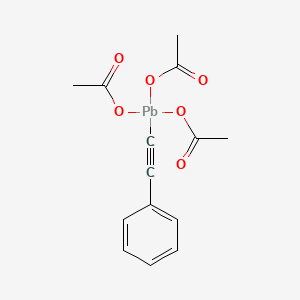
![2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}](/img/structure/B12554188.png)
